molecular formula C18H25FN2O3S B2378135 N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2-fluorophenyl)propanamide CAS No. 1797791-53-7

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2-fluorophenyl)propanamide

Cat. No. B2378135
M. Wt: 368.47
InChI Key: QEDYZWGUYRRXNB-UHFFFAOYSA-N
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Description

The compound “N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2-fluorophenyl)propanamide” appears to be a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals, and a fluorophenyl group, which can enhance the ability of a drug to penetrate tissues. The presence of the amide group suggests it might have some bioactivity, as amides are common in bioactive compounds.



Synthesis Analysis

Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, the synthesis would likely involve the formation of the piperidine ring, possibly through a cyclization reaction, followed by the introduction of the cyclopropylsulfonyl group and the fluorophenyl group.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a cyclopropylsulfonyl group, and a fluorophenyl group. The exact three-dimensional structure would depend on the specific stereochemistry of the compound, which isn’t indicated in the name.



Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact chemical reactions this compound would undergo. However, the amide group could potentially be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine. The fluorine atom on the phenyl ring might also be susceptible to nucleophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. However, given its complexity and the presence of several polar groups, it’s likely that it would be a solid at room temperature and have moderate to low solubility in water.


Scientific Research Applications

Phospholipase A2 Inhibition

  • Study : Synthesis and biological evaluation of substituted benzenesulfonamides as potent membrane-bound phospholipase A2 inhibitors.
  • Findings : N-(phenylalkyl)piperidine derivatives were found to significantly inhibit the liberation of arachidonic acid, demonstrating potent in vitro activity and reducing the size of myocardial infarction in rats (Oinuma et al., 1991).

Neuropeptide Y Y5 Receptor Antagonists

  • Study : Identification and characterization of pseudoirreversible nonpeptide antagonists of the neuropeptide Y Y5 receptor.
  • Findings : Phenylamide or biaryl urea derivatives were identified as potent and selective NPY Y5 receptor antagonists, displaying apparently insurmountable antagonism due to slow receptor dissociation rates (Mullins et al., 2008).

CCR2 Receptor Antagonists

  • Study : 4-Amino-2-alkyl-butyramides as small molecule CCR2 antagonists with favorable pharmacokinetic properties.
  • Findings : Discovery of a novel class of CCR2 receptor antagonists featuring small alicyclic groups, which showed high binding affinity and selectivity toward chemokine receptors (Butora et al., 2006).

Serotonin Receptor Imaging

  • Study : Disulfiram Inhibits Defluorination of 18F-FCWAY, Enhances Visualization of Radioligand Binding to Serotonin Receptors.
  • Findings : Disulfiram reduced skull radioactivity and increased brain uptake in PET scans, enhancing visualization of 5-HT1A receptor binding in the brain (Ryu et al., 2007).

TRPV1 Antagonists for Pain Management

  • Study : 2-Aryl substituted pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as highly potent TRPV1 antagonists.
  • Findings : These compounds demonstrated strong anti-allodynic effects in a mouse neuropathic pain model and blocked capsaicin-induced hypothermia (Ryu et al., 2014).

Antimicrobial Activity

  • Study : Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of tomato plants.
  • Findings : These derivatives showed significant potent antimicrobial activities compared to standard drugs (Vinaya et al., 2009).

5-HT7 Receptor Ligands for CNS Disorders

  • Study : N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile.
  • Findings : Identification of potent and selective 5-HT7 receptor antagonists, with potential therapeutic applications for CNS disorders (Canale et al., 2016).

Motilin Receptor Agonist for Gastrointestinal Transit

  • Study : Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), a novel small molecule motilin receptor agonist.
  • Findings : GSK962040 showed promising activity at the motilin receptor, potentiating neuronal-mediated contractions of gastric antrum tissue and demonstrating a favorable pharmacokinetic profile (Westaway et al., 2009).

Anticancer Agents

  • Study : Synthesis of some new propanamide derivatives bearing 4- piperidinyl-1,3,4-oxadiazole, evaluated as promising anticancer agents.
  • Findings : These derivatives exhibited strong anticancer activities, with some showing lower IC50 values compared to standard drugs (Rehman et al., 2018).

Antimycobacterial Activity

  • Study : Discovery of antimycobacterial spiro-piperidin-4-ones: atom economic, stereoselective synthesis, and biological intervention.
  • Findings : The synthesized compounds showed significant in vitro and in vivo activity against various strains of Mycobacterium tuberculosis (Kumar et al., 2008).

Safety And Hazards

Without specific toxicity data, it’s difficult to assess the safety and hazards of this compound. However, like all chemicals, it should be handled with care, using appropriate personal protective equipment.


Future Directions

The future directions for research on this compound would likely involve further exploration of its potential biological activity, including in vitro and in vivo testing. If it shows promising activity, it could be further optimized through medicinal chemistry techniques to improve its potency, selectivity, and pharmacokinetic properties.


properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-(2-fluorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O3S/c19-17-4-2-1-3-15(17)5-8-18(22)20-13-14-9-11-21(12-10-14)25(23,24)16-6-7-16/h1-4,14,16H,5-13H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDYZWGUYRRXNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)CCC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2-fluorophenyl)propanamide

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